molecular formula C8H2F15NO B1329318 Perfluorooctanamide CAS No. 423-54-1

Perfluorooctanamide

Cat. No. B1329318
CAS RN: 423-54-1
M. Wt: 413.08 g/mol
InChI Key: UGMUDSKJLAUMTC-UHFFFAOYSA-N
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Description

Perfluorooctanamide, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide, is a compound with the molecular formula C8H2F15NO . It has a molecular weight of 413.09 g/mol .


Synthesis Analysis

Perfluorooctanamide is a byproduct of polyfluorinated sulfonamide synthesis by electrochemical fluorination (ECF) . The process involves the use of polyfluorinated amides (PFAMs), which are produced as byproducts of the synthesis .


Molecular Structure Analysis

The molecular structure of Perfluorooctanamide consists of an eight-carbon chain where hydrogen atoms have been substituted with fluorine . The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide .


Chemical Reactions Analysis

Perfluorooctanamide can undergo defluorination, a process where fluoride ions are removed . This process can be facilitated by certain strains of bacteria, such as Acidimicrobium sp. strain A6 .


Physical And Chemical Properties Analysis

Perfluorooctanamide has a molecular weight of 413.08 g/mol . It has a high degree of fluorination, which contributes to its stability and unique properties .

Scientific Research Applications

Environmental Contamination and Toxicology

PFNA is often studied in the context of environmental contamination due to its persistence and potential toxicological effects. It’s frequently detected in surface water, and studies like the one conducted on Chinese surface water provide insight into national exposure distributions and probabilistic risk assessments . The research helps in understanding the environmental impact and guides regulatory policies for managing such contaminants.

Soil Microbial Community Impact

Research has shown that PFNA can affect soil microbial communities. High-throughput sequencing and co-occurrence network analysis have been used to study the impact of PFNA on soil microorganisms, revealing changes in microbial community structure and interactions . This is crucial for assessing the ecological services provided by soil microorganisms and the potential disruption caused by PFNA.

Human Health Risks

Epidemiological studies have linked PFNA exposure to various health issues, including increased serum cholesterol and triglyceride levels. Understanding the association between PFNA levels and health risks is vital for public health safety and for establishing guidelines to limit exposure .

Safety and Hazards

Perfluorooctanamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Perfluorooctanamide, like other perfluoroalkyl and polyfluoroalkyl substances (PFASs), primarily targets soil microorganisms . These substances have been found to affect the microbial community structure and microbe-microbe relationships .

Mode of Action

Perfluorooctanamide interacts with its targets, the soil microorganisms, leading to substantial changes in the compositions of soil microbial communities . This interaction results in the enrichment of more Perfluorooctanamide-tolerant bacteria, such as Proteobacteria, Burkholderiales, and Rhodocyclales .

Biochemical Pathways

The exposure of soil microorganisms to Perfluorooctanamide affects various biochemical pathways. Functional gene prediction suggests that the microbial metabolism processes, such as nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and secondary metabolites biosynthesis transport and catabolism, might be inhibited under Perfluorooctanamide exposure . This inhibition may further affect soil ecological services .

Pharmacokinetics

It is known that perfluoroalkyl acids (pfaas), a group to which perfluorooctanamide belongs, are highly polar and stable organic compounds . These characteristics suggest that Perfluorooctanamide may have unique ADME properties that impact its bioavailability.

Result of Action

The result of Perfluorooctanamide’s action on soil microorganisms is an increase in the alpha-diversity of soil microbial communities . The exposure of Perfluorooctanamide substantially changes the compositions of soil microbial communities, leading to the enrichment of more Perfluorooctanamide-tolerant bacteria .

Action Environment

The action of Perfluorooctanamide is influenced by environmental factors. For instance, the extensive application of perfluoroalkyl and polyfluoroalkyl substances (PFASs) causes their frequent detection in various environments . The effects of Perfluorooctanamide on soil microorganisms were investigated under 90 days of exposure , suggesting that the duration of exposure is a significant environmental factor influencing Perfluorooctanamide’s action, efficacy, and stability.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMUDSKJLAUMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195123
Record name Perfluorooctanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctanamide

CAS RN

423-54-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Record name Perfluorooctanamide
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Synthesis routes and methods

Procedure details

A 3-1, four-necked, round-bottomed flask equipped with stirrer, thermometer, reflux condenser with bubble counter and inlet gas-tube, is charged with 745 g (1.74 mol) of methyl perfluorooctanoate and 1.5 l tetrahydrofurane. A stream of ammonia is passed from a pressure tank into the stirring solution. The ammonia feed rate is such that a negligible amount of gas is observed exiting the reactor as observed in the bubble counter. Temperature of the mixture increases to 40-50° C. Ammonium supply is continued until the temperature begins to decrease and an increasing volume of gas is observed exiting the reactor in the bubble counter . . . . After ending of ammonium supply, the mixture is left to stand for 12 hr. Solvent is removed under reduced pressure, yielding 712 g p perfluorooctanoic acid amide (99%), mp 136-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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